molecular formula C11H24ClN3 B11772817 N-Methyl-N-(1-methylpyrrolidin-3-yl)piperidin-4-amine hydrochloride

N-Methyl-N-(1-methylpyrrolidin-3-yl)piperidin-4-amine hydrochloride

Cat. No.: B11772817
M. Wt: 233.78 g/mol
InChI Key: CHJLXJJTRKSYJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Methyl-N-(1-methylpyrrolidin-3-yl)piperidin-4-amine hydrochloride is a synthetic compound with the molecular formula C11H23N3·HCl. It is a derivative of piperidine and pyrrolidine, which are both nitrogen-containing heterocycles. This compound is primarily used in research settings and has various applications in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-N-(1-methylpyrrolidin-3-yl)piperidin-4-amine hydrochloride typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Pyrrolidine Moiety: The pyrrolidine ring is introduced via nucleophilic substitution reactions.

    Methylation: The final step involves the methylation of the nitrogen atoms in both the piperidine and pyrrolidine rings.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity. Common reagents used include methyl iodide for methylation and various catalysts to facilitate the cyclization and substitution reactions.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N-(1-methylpyrrolidin-3-yl)piperidin-4-amine hydrochloride undergoes several types of chemical reactions:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions include N-oxides, reduced amines, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

N-Methyl-N-(1-methylpyrrolidin-3-yl)piperidin-4-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in studies involving neurotransmitter systems due to its structural similarity to certain neurotransmitters.

    Medicine: Research into potential therapeutic applications, including its use as a precursor for drug development.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-Methyl-N-(1-methylpyrrolidin-3-yl)piperidin-4-amine hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can modulate the activity of these receptors, leading to changes in cellular signaling pathways. This modulation is primarily due to its structural similarity to endogenous neurotransmitters, allowing it to bind to the same receptors and either activate or inhibit their function.

Comparison with Similar Compounds

Similar Compounds

    N-Methyl-2-pyrrolidone: Another nitrogen-containing heterocycle with different applications.

    1-Methyl-3-pyrrolidinol: A structurally similar compound with different functional groups.

    N-Methyl-N-(1-methylpyrrolidin-3-yl)piperidin-4-amine: The base compound without the hydrochloride salt.

Uniqueness

N-Methyl-N-(1-methylpyrrolidin-3-yl)piperidin-4-amine hydrochloride is unique due to its dual ring structure, which imparts specific chemical and biological properties. Its ability to interact with neurotransmitter receptors makes it particularly valuable in neurological research.

Properties

Molecular Formula

C11H24ClN3

Molecular Weight

233.78 g/mol

IUPAC Name

N-methyl-N-(1-methylpyrrolidin-3-yl)piperidin-4-amine;hydrochloride

InChI

InChI=1S/C11H23N3.ClH/c1-13-8-5-11(9-13)14(2)10-3-6-12-7-4-10;/h10-12H,3-9H2,1-2H3;1H

InChI Key

CHJLXJJTRKSYJK-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(C1)N(C)C2CCNCC2.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.